2-Chlorophenazine
Overview
Description
2-Chlorophenazine is an organic compound with the molecular formula C₁₂H₇ClN₂. It belongs to the phenazine family, which is known for its diverse range of biological properties. Phenazines are heterocyclic compounds containing nitrogen atoms in their structure. This compound is characterized by the presence of a chlorine atom at the second position of the phenazine ring, which imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
Phenazines, a class of compounds to which 2-chlorophenazine belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant .
Mode of Action
Phenazines, in general, are known to interact with various cellular targets, leading to a wide spectrum of biological activities . For instance, Clofazimine, a phenazine derivative, exerts a slow bactericidal effect on Mycobacterium leprae due primarily to its action on the bacterial outer membrane . The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation .
Biochemical Pathways
Phenazines are known to interact with a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Phenazines are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . These effects are likely the result of the compound’s interaction with various cellular targets.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
Biochemical Analysis
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenazine can be achieved through several methods. One common approach involves the condensation of 2-chloroaniline with o-phenylenediamine under oxidative conditions. This reaction typically employs oxidizing agents such as ferric chloride or potassium permanganate to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes often utilize continuous flow reactors and advanced purification techniques to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
2-Chlorophenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: this compound is used in the production of dyes and pigments, as well as in the development of photodynamic therapy agents
Comparison with Similar Compounds
Phenazine: The parent compound of 2-Chlorophenazine, known for its broad spectrum of biological activities.
Clofazimine: A riminophenazine used in the treatment of leprosy, which shares structural similarities with this compound.
Uniqueness of this compound: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to other phenazine derivatives. This structural modification allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-chlorophenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZDGXICDJEHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921165 | |
Record name | 2-Chlorophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-69-5 | |
Record name | 2-Chlorophenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1137-69-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antifungal properties of halogenated phenazines, particularly 2-chlorophenazine?
A1: Research has shown that this compound displays broad-spectrum antifungal activity in vitro. [, ] This activity is particularly effective against dermatophytes and Candida species. [] Interestingly, the presence and position of halogen substituents on the phenazine ring system appear to influence the overall antifungal activity. For instance, chlorine substitution generally leads to higher activity compared to other halogens. [] Furthermore, within chlorophenazines, increasing the number of chlorine substituents seems to decrease the antifungal activity. [] This suggests that a balance in the degree of halogenation is crucial for optimal antifungal efficacy.
Q2: How does the reactivity of this compound compare to other halogenated phenazines in nucleophilic substitution reactions?
A2: Studies focusing on the synthesis of piperidinophenazine derivatives have revealed that this compound exhibits significantly higher reactivity compared to 1-chlorophenazine in nucleophilic substitution reactions with piperidine. [] This difference in reactivity can be attributed to the electronic influence of the nitrogen atoms within the phenazine ring system, affecting the electron density at the carbon atom bearing the chlorine.
Q3: Are there any synthetic routes available for the preparation of this compound?
A3: Yes, the synthesis of this compound can be achieved through various methods. The Wohl-Aue reaction has been identified as one efficient approach for its preparation. [] Additionally, a newer method involving the cyclization of 2-nitrodiphenylamines using oleum has proven valuable for synthesizing this compound and other halophenazine derivatives. [] These methods offer flexibility and efficiency in accessing this compound for further research and development.
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